molecular formula C10H9ClO2 B3037895 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 66041-27-8

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B3037895
CAS No.: 66041-27-8
M. Wt: 196.63 g/mol
InChI Key: VGTKWUFJTDUXJN-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 66041-27-8) is a chlorinated indene derivative with a carboxylic acid functional group. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₀H₉ClO₂, with a molecular weight of 196.63 g/mol .

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKWUFJTDUXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the chlorination of indene derivatives followed by carboxylation. One common method involves the reaction of 7-chloroindene with carbon dioxide under high pressure and temperature in the presence of a catalyst to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Treatment

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been identified as a promising candidate for cancer therapy. Research indicates that it can inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which are known to prevent apoptosis in cancer cells. By promoting apoptosis, this compound can potentially treat various types of cancer, including:

  • Acute Myeloid Leukemia
  • Breast Cancer
  • Colon Cancer
  • Ovarian Cancer
  • Prostate Cancer

The mechanism involves the degradation of cIAP-1 and cIAP-2 proteins, leading to enhanced caspase activity and subsequent cell death in malignant cells .

Research Applications

In addition to its therapeutic potential, this compound is utilized in research settings for various biochemical assays and studies focused on apoptosis and cancer biology. It serves as a tool for understanding the mechanisms of IAP inhibition and its effects on cell signaling pathways.

Data Table: Summary of Therapeutic Potential

Cancer Type Mechanism of Action References
Acute Myeloid LeukemiaIAP inhibition promoting apoptosis
Breast CancerInduction of caspase activity
Colon CancerSensitization to apoptotic signals
Ovarian CancerDegradation of IAP proteins
Prostate CancerInduction of apoptosis through caspase activation

Case Study 1: Inhibition of IAPs in Cancer Cells

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability upon treatment with the compound, correlating with increased levels of active caspases. This suggests that the compound effectively induces apoptosis in cells resistant to conventional therapies.

Case Study 2: Combination Therapy Potential

Another research effort explored the use of this compound in combination with other chemotherapeutic agents. The findings indicated that co-treatment enhanced the efficacy of existing therapies by overcoming resistance mechanisms associated with IAP overexpression in tumor cells.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

7-Chloro-1-indanone (CAS 34911-25-6)
  • Structure : Ketone group at position 1, chlorine at position 5.
  • Molecular Weight : 166.6 g/mol .
  • Key Differences :
    • The absence of a carboxylic acid group limits its use in reactions requiring acid-derived functionalities (e.g., esterification).
    • Higher reactivity in nucleophilic addition reactions due to the ketone group.
    • Applications : Intermediate in synthesizing indane-based polymers or ligands .
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 66041-26-7)
  • Structure : Chlorine at position 5 instead of 7.
  • Molecular Weight : 196.63 g/mol (same as 7-chloro isomer).
  • Key Differences :
    • Substituent position alters electronic properties; the 5-chloro derivative may exhibit lower acidity due to reduced inductive effects compared to the 7-position .
    • Used in synthesizing Indoxacarb , a pesticide, highlighting substituent-dependent bioactivity .

Ester and Hydroxy Derivatives

5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester
  • Structure : Additional hydroxyl and ester groups at position 2.
  • Synthesis : Optimized via solvent substitution (n-hexane) and benzylamine addition to suppress impurities, achieving high crystallinity .
  • Key Differences :
    • Ester group enhances lipophilicity, making it more suitable for hydrophobic environments in agrochemical formulations.
    • Hydroxyl group introduces hydrogen-bonding capability, influencing solubility and stability .
5-Chloro-1-oxo-2,3-dihydroindene-2-carboxylic Acid Methyl Ester
  • Synthesis : Prepared via Friedel-Crafts acylation and dimethyl carbonate reaction (53% yield) .
  • Applications : Critical intermediate for Indoxacarb, demonstrating the importance of ester functionalities in pesticidal activity .

Substituent Modifications

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 116854-10-5)
  • Structure : Methoxy group at position 4.
  • Molecular Weight : 192.21 g/mol .
  • Key Differences :
    • Methoxy’s electron-donating effect increases aromatic ring electron density, reducing acidity compared to chloro derivatives.
    • Boiling point: 417.6°C (higher than chloro analogs due to hydrogen bonding) .
1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 214139-26-1)
  • Structure: Boc-protected amino group at position 1.
  • Molecular Weight : 277.32 g/mol .
  • Key Differences :
    • Boc group enhances stability during synthesis but requires acidic conditions for deprotection.
    • Used in peptide-mimetic drug design, showcasing versatility in medicinal chemistry .

Parent Compound Comparison

2,3-Dihydro-1H-indene-2-carboxylic Acid (CAS 25177-85-9)
  • Structure: No substituents; parent compound.
  • Molecular Weight : 162.19 g/mol .
  • Key Differences :
    • Higher acidity (pKa ~4.5) due to lack of electron-withdrawing groups.
    • Less steric hindrance, enabling broader reactivity in substitution reactions .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
7-Chloro-1-indanone 98 288.2 (predicted) 1.312
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid N/A 417.6 1.2
2,3-Dihydro-1H-indene-2-carboxylic acid N/A N/A N/A

Biological Activity

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClO2C_{10}H_9ClO_2 with a molecular weight of approximately 196.63 g/mol. The compound features a chlorine atom at the 7th position and a carboxylic acid group at the 1st position of the indene ring system, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. Its mechanism can be summarized as follows:

  • Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to influence enzymes related to oxidative stress responses.
  • Cell Signaling : It may modulate cell signaling pathways by affecting gene expression and cellular metabolism. Studies indicate that it can impact genes involved in inflammatory responses.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various microbial strains. This property suggests potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antiviral Activity

Preliminary studies suggest that this compound may inhibit viral replication mechanisms. Its exact mode of action in this context remains to be fully elucidated but indicates a promising avenue for further research.

Case Studies

Study on Antimicrobial Activity :
A study evaluated the efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Inflammatory Response Modulation :
In a controlled laboratory setting, the compound was found to reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential use in developing anti-inflammatory therapies for diseases such as arthritis or inflammatory bowel disease.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various microbial strains
Anti-inflammatoryModulates inflammatory cytokine expression
AntiviralPotential inhibition of viral replication

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that the compound is stable under physiological conditions but may undergo metabolic transformations that affect its bioactivity over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.